Remdesivir

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Discovery and Early promise

- Developed by Gilead Sciences, remdesivir was initially designed to target Ebola virus (EBOV) [].

- In vitro studies showed it possessed broad-spectrum antiviral activity against other RNA viruses, including coronaviruses like Middle East respiratory syndrome coronavirus (MERS-CoV) [].

- This broad activity made it a promising candidate for investigating its efficacy against novel coronaviruses like SARS-CoV-2, the virus responsible for COVID-19 [].

Mechanism of Action

- Remdesivir functions as an RNA-dependent RNA polymerase (RdRp) inhibitor [, ]. RdRp is a crucial enzyme for viral replication.

- Remdesivir mimics a natural building block for viral RNA but with a subtle modification. Once incorporated into the viral RNA chain, it disrupts further chain elongation, essentially halting viral replication [].

- This mechanism has been demonstrated to be effective against various coronaviruses in laboratory settings [].

Pre-clinical Studies and Early COVID-19 Trials

- In vivo studies using animal models infected with MERS-CoV showed promising results, with remdesivir reducing viral load and lung damage [].

- Early clinical trials during the COVID-19 pandemic yielded mixed results. While some studies showed reduced recovery time in hospitalized patients, the impact on mortality rates remained unclear [].

Remdesivir is a novel antiviral compound classified as a phosphoramidite prodrug of a nucleotide analog, specifically targeting viral RNA-dependent RNA polymerase. Initially developed for the treatment of Ebola virus disease, it has gained prominence as the first FDA-approved drug for treating COVID-19. Remdesivir functions by mimicking adenosine triphosphate, thus inhibiting viral replication by terminating RNA synthesis in various coronaviruses, including SARS-CoV-2 .

The activation of remdesivir involves several key steps:

- Cell Entry: Remdesivir is taken up by cells and converted to its monophosphate form (GS-441524) through the action of esterases.

- Phosphorylation: This monophosphate is further phosphorylated to its active triphosphate form (GS-443902) by cellular kinases .

- Incorporation and Termination: The triphosphate form competes with adenosine triphosphate for incorporation into viral RNA. After being incorporated, remdesivir allows for the addition of three more nucleotides before causing stalling of the RNA-dependent RNA polymerase, effectively terminating replication .

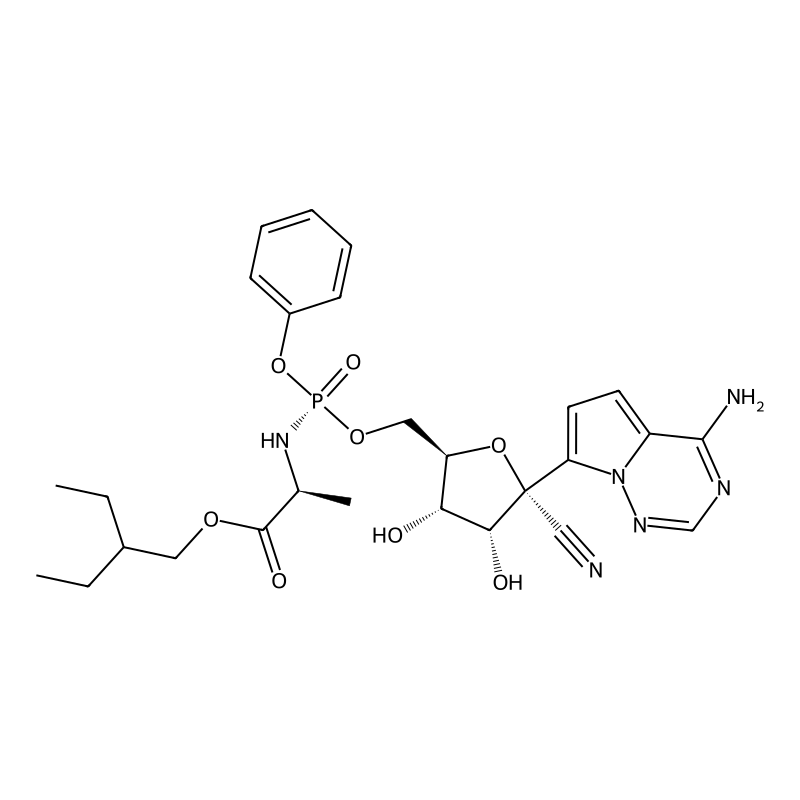

Chemical Structure

Remdesivir's structure includes a 1'-cyano group that plays a crucial role in its mechanism by preventing further elongation of the RNA strand once incorporated .

Remdesivir exhibits potent antiviral activity against a range of viruses, particularly coronaviruses. Its mechanism involves:

- Inhibition of Viral Replication: By mimicking adenosine triphosphate, it disrupts the viral RNA synthesis process.

- Delayed Chain Termination: The incorporation of remdesivir into the viral RNA leads to premature termination after several nucleotides are added, effectively reducing viral load in infected cells .

Preclinical studies have demonstrated its efficacy against viruses such as Ebola and SARS-CoV-2, showcasing its broad-spectrum antiviral potential .

Remdesivir is primarily used in clinical settings for:

- Treatment of COVID-19: It is administered intravenously to hospitalized patients with severe symptoms.

- Research: Ongoing studies are investigating its efficacy against other viral infections beyond coronaviruses, including respiratory syncytial virus and Marburg virus .

Remdesivir has been evaluated for potential drug-drug interactions, primarily focusing on:

- Metabolic Pathways: It is predominantly metabolized by carboxylesterase 1 and does not significantly interact with cytochrome P450 enzymes, minimizing risks associated with polypharmacy .

- Transport Mechanisms: Remdesivir is a substrate for organic anion transporters (OATP1B1 and OATP1B3), which may influence its pharmacokinetics but are less impactful due to its parenteral administration route .

Adverse effects can include hypersensitivity reactions and elevated liver enzymes, necessitating monitoring during treatment .

Several compounds share structural or functional similarities with remdesivir. Here’s a comparison highlighting their uniqueness:

| Compound Name | Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Favipiravir | Nucleoside analog | Inhibits RNA polymerase | Effective against influenza and Ebola |

| Ribavirin | Nucleoside analog | Inhibits viral RNA synthesis | Broad-spectrum antiviral but less selective |

| Sofosbuvir | Nucleotide analog | Inhibits hepatitis C virus RNA polymerase | Specific for hepatitis C; does not target coronaviruses |

| Galidesivir | Nucleoside analog | Inhibits viral RNA polymerase | Under investigation for various viral infections |

Remdesivir's unique advantage lies in its specific design to target coronaviruses effectively while minimizing toxicity to human cells compared to other nucleoside analogs .

Retrosynthetic Analysis of Nucleoside Analog Backbone

The retrosynthetic analysis of remdesivir reveals a strategic disconnection into two primary fragments: an activated phosphoramidate moiety and an adenosine mimic nucleoside analog backbone [1]. This retrosynthetic approach allows for the further disassembly of the adenosine analog into three key components: an activated pyrrolo[2,1-f] [1] [2] [4]triazin-4-amine nucleobase, a suitably protected d-ribono-1,4-lactone precursor, and a cyanide source [1] [2].

The nucleoside analog backbone of remdesivir is characterized by its unique 1'-cyano-4-aza-7,9-dideazaadenosine C-nucleoside structure [11]. This structural modification distinguishes remdesivir from natural adenosine through the incorporation of a cyano group at the C1' position of the ribosyl moiety and a modified pyrrolo[2,1-f] [1] [2] [4]triazine base structure [30]. The retrosynthetic strategy enables the convergent synthesis approach, where the nucleobase and sugar components are prepared separately before coupling through C-glycosylation [4].

The pyrrolo[2,1-f] [1] [2] [4]triazin-4-amine nucleobase represents a critical synthetic challenge due to its complex heterocyclic structure [27]. Multiple synthetic routes have been developed to access this nucleobase, including approaches starting from pyrrole through cyanation and subsequent amination reactions [29]. Alternative strategies employ 2,5-dimethoxytetrahydrofuran as a starting material, converting it through formamide intermediates and cyanoamidine cyclization to yield the desired nucleobase [35].

The d-ribonolactone component serves as the sugar backbone precursor and requires careful protection group manipulation during synthesis [1]. Various protecting group strategies have been employed, including benzyl protection patterns that allow for selective deprotection and subsequent functionalization [4]. The lactone functionality provides the necessary electrophilic center for C-glycosylation reactions with the nucleobase component.

Key Intermediates: GS-441524 and Phosphoramidate Prodrug Design

GS-441524 represents the key nucleoside intermediate in remdesivir synthesis and serves as the primary metabolite of the prodrug in biological systems [10] [14]. This compound, chemically designated as (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f] [1] [2] [4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile, contains the complete nucleoside analog structure without the phosphoramidate prodrug modification [9].

The synthesis of GS-441524 involves the critical C-glycosylation step, where the pyrrolo[2,1-f] [1] [2] [4]triazin-4-amine nucleobase is coupled with the protected d-ribonolactone [4]. This transformation has been extensively studied due to its historically low yields and challenging reaction conditions. Early synthetic approaches achieved yields of approximately 40% for this key transformation [4]. Subsequent optimization efforts have focused on improving both the yield and scalability of this reaction through various additive systems and reaction condition modifications.

The phosphoramidate prodrug design of remdesivir incorporates a 2-ethylbutylalanine phosphoramidate moiety attached to the 5'-hydroxyl position of GS-441524 [11] [15]. This prodrug strategy was specifically developed to enhance cellular uptake and facilitate the intracellular delivery of the nucleoside monophosphate [11]. The phosphoramidate design includes an aryloxy group and an amino acid ester group that together mask the ionizable groups of the monophosphate nucleotide [11].

| Intermediate | Molecular Formula | Key Structural Features | Synthetic Challenges |

|---|---|---|---|

| GS-441524 | C12H13N5O4 | 1'-cyano nucleoside analog | C-glycosylation efficiency |

| Pyrrolo[2,1-f] [1] [2] [4]triazin-4-amine | C6H5N5 | Heterocyclic nucleobase | Multi-step synthesis from pyrrole |

| d-Ribonolactone precursor | Variable | Protected sugar component | Selective protection/deprotection |

| Phosphoramidate reagent | C15H24N2O5P | Prodrug activation moiety | Stereoselective coupling |

The prodrug activation mechanism involves sequential enzymatic cleavage steps within target cells [13]. Initial esterase-mediated hydrolysis of the amino acid ester is followed by cyclization to eject the phenoxide moiety, ultimately yielding the monophosphate form of GS-441524 [13]. This monophosphate intermediate undergoes further phosphorylation by cellular kinases to generate the active triphosphate form that inhibits viral RNA polymerases [11].

Stereoselective Phosphorylation Methodologies

The phosphorylation step in remdesivir synthesis presents significant stereochemical challenges due to the presence of a chiral phosphorus center in the final product [19] [21]. Remdesivir contains a stereogenic phosphorus atom, and the clinical compound exists as the (SP)-diastereomer, while the (RP)-diastereomer represents an alternative configuration with potentially different biological properties [19] [21].

Recent synthetic developments have focused on achieving high stereoselectivity in the phosphorylation reaction through optimized reaction conditions and reagent selection [16]. The use of N,N-dimethylformamide dimethyl acetal as a protecting agent for the 2',3'-dihydroxyl groups of GS-441524 has enabled improved stereochemical control in subsequent phosphorylation reactions [16]. This protecting group strategy allows for mild deprotection conditions that avoid the generation of degraded impurities commonly observed in harsh acidic conditions.

The stereoselectivity of phosphorylation reactions has been systematically studied through variations in reaction temperature, deprotonating agents, and solvent systems [16]. Optimal conditions utilizing tert-butylmagnesium chloride as the deprotonating agent at -20°C have achieved remarkable stereoselectivity ratios of up to 783:1 in favor of the desired diastereomer [16]. This represents a significant improvement over earlier methodologies that typically achieved much lower stereoselectivity.

| Reaction Conditions | Temperature (°C) | Deprotonating Agent | Diastereomeric Ratio | Yield (%) |

|---|---|---|---|---|

| Method A | -10 | Methylmagnesium chloride | 161:1 | 94.1 |

| Method B | -20 | Methylmagnesium chloride | 232:1 | 92.9 |

| Method C | -20 | tert-Butylmagnesium chloride | 783:1 | 94.1 |

| Method D | -40 | tert-Butylmagnesium chloride | >500:1 | 85.0 |

The development of chemoenzymatic strategies has provided alternative approaches to access both diastereomers of remdesivir with high stereochemical purity [19] [21]. These methods employ stereoselective variants of phosphotriesterase enzymes from Pseudomonas diminuta to enable the facile isolation of pure (RP)-diastereomer precursors [19]. Such enzymatic approaches complement traditional chemical methods and provide access to both stereoisomers for comprehensive biological evaluation.

The phosphoramidate coupling reaction typically employs activated phosphoramidating reagents such as pentafluorophenyl phosphoramidate or p-nitrophenyl phosphoramidate [16]. The choice of activating group significantly influences both the reaction efficiency and stereochemical outcome. Pentafluorophenyl derivatives have shown particular promise due to their enhanced reactivity and improved leaving group properties compared to traditional p-nitrophenyl analogs.

Process Chemistry Innovations in Multi-Kilogram Synthesis

The scale-up of remdesivir synthesis to multi-kilogram quantities has necessitated significant process chemistry innovations to address the inherent challenges of the synthetic route [23] [24] [25]. The commercial synthesis of remdesivir requires careful optimization of each synthetic step to ensure consistent quality, yield, and safety at large scale.

Continuous flow chemistry has emerged as a critical technology for the large-scale cyanation process in remdesivir synthesis [23]. The development of continuous flow systems has enabled the preparation of approximately 500 kilograms of key intermediates with improved reaction control and enhanced safety profiles [23]. These flow systems provide superior heat transfer capabilities and more precise control over reaction parameters compared to traditional batch processes.

The C-glycosylation step, historically the most challenging transformation in remdesivir synthesis, has been significantly improved through process optimization efforts [25]. The utilization of diisopropylamine as a cost-effective additive has enabled yields of up to 75% for the ribofuranoside coupling reaction, representing the highest reported yield for this critical transformation [25]. This improvement has been successfully demonstrated at hectogram scale without requiring column chromatographic purification operations.

| Synthetic Generation | C-Glycosylation Yield (%) | Key Innovations | Scale Demonstrated |

|---|---|---|---|

| First Generation | 25-40 | n-Butyllithium/TMSCl system | Laboratory scale |

| Second Generation | 40-60 | NaH/bis-silylation protection | Multi-gram scale |

| Third Generation | 69 | NdCl3/n-Bu4NCl additives | 282 kg scale |

| Fourth Generation | 75 | Diisopropylamine additive | Hectogram scale |

The development of plant-scale continuous flow reactor systems has enabled the reliable production of multi-hundred kilogram quantities of key intermediates [23]. These systems incorporate advanced process control technologies and real-time monitoring capabilities to ensure consistent product quality. The continuous flow approach has demonstrated superior diastereoselectivity and solution purity compared to traditional batch methods.

Process safety considerations have been addressed through comprehensive calorimetric analyses that identify potentially dangerous exothermic reactions [24]. The four sequential reagent addition steps in the C-glycosylation reaction generate significant heat release, making continuous flow processing particularly advantageous due to enhanced heat transfer capabilities [24]. These safety improvements are essential for reliable large-scale manufacturing operations.

The implementation of smart-dimensioning concepts in reactor design has provided clear scale-up pathways for future manufacturing requirements [24]. Current continuous flow systems have demonstrated throughput capabilities of 51.8 mmol/hour for starting materials, with proven scalability through reactor engineering principles [24]. These process innovations represent significant advances toward efficient continuous processing for remdesivir manufacturing.

Intracellular Metabolic Activation to GS-443902 Triphosphate

Remdesivir undergoes a complex, multi-step metabolic activation pathway within target cells to form the pharmacologically active nucleoside triphosphate metabolite GS-443902 [1] [2] [3]. This intracellular conversion process represents a sophisticated prodrug strategy designed to overcome the inherent limitations of nucleoside analogs, particularly their poor cellular permeability and inefficient phosphorylation [4] [5].

The metabolic pathway initiates with the hydrolysis of remdesivir by carboxylesterase 1 (CES1) and cathepsin A (CatA), which cleave the ester bond between the alanine moiety and the ethyl-butanol group [2] [3]. Carboxylesterase 1 is responsible for approximately 80% of this initial hydrolysis, while cathepsin A contributes approximately 10% to the metabolic conversion [3] [6]. This hydrolysis reaction produces the intermediate metabolite GS-704277, which retains the phosphoramidate linkage essential for subsequent activation steps [1] [2].

Following the formation of GS-704277, the compound undergoes intramolecular cyclization and subsequent hydrolysis, leading to the formation of an unstable cyclic anhydride that is rapidly hydrolyzed by water to produce the alanine intermediate [7] [8]. The critical step in this activation pathway involves the histidine triad nucleotide-binding protein 1 (HINT1), which catalyzes the hydrolysis of the phosphoramidate bond in the alanine intermediate to form the nucleoside monophosphate GS-441524-MP [2] [3] [7].

The monophosphate metabolite GS-441524-MP is subsequently phosphorylated by cellular kinases in a sequential manner [1] [2] [5]. Uridine monophosphate-cytidine monophosphate kinase (UMP-CMPK) catalyzes the phosphorylation of the monophosphate to form the diphosphate metabolite GS-441524-DP [7] [9]. The final phosphorylation step is mediated by nucleoside diphosphate kinase (NDPK), which converts the diphosphate to the active triphosphate form GS-443902 [7] [9].

The efficiency of this metabolic activation pathway is evident from the high intracellular concentrations of GS-443902 achieved in various cell types, including peripheral blood mononuclear cells, normal human bronchial epithelial cells, and lung epithelial cells [1] [10]. The active triphosphate metabolite demonstrates remarkable stability within cells, with a half-life exceeding 15 hours in various cell types, supporting the once-daily dosing regimen of remdesivir [10] [11].

| Enzyme | Function | Metabolite Produced | Tissue Expression | Contribution to Metabolism |

|---|---|---|---|---|

| Carboxylesterase 1 (CES1) | Hydrolysis of ester bond between alanine and ethyl-butanol | GS-704277 (alaninyl intermediate) | High in liver, moderate in lung | ~80% |

| Cathepsin A (CatA) | Hydrolysis of ester bond (alternative pathway) | GS-704277 (alaninyl intermediate) | High in liver, moderate in lung | ~10% |

| Histidine Triad Nucleotide-Binding Protein 1 (HINT1) | Hydrolysis of phosphoramide bond in alanine intermediate | GS-441524-MP (monophosphate) | High in liver, moderate in lung | Essential for MP formation |

| Uridine Monophosphate-Cytidine Monophosphate Kinase (UMP-CMPK) | Phosphorylation of monophosphate to diphosphate | GS-441524-DP (diphosphate) | Ubiquitous | Essential for DP formation |

| Nucleoside Diphosphate Kinase (NDPK) | Phosphorylation of diphosphate to triphosphate | GS-443902 (triphosphate - active form) | Ubiquitous | Essential for active TP formation |

Viral RNA Polymerase Inhibition Kinetics

The active triphosphate metabolite GS-443902 functions as a potent and selective inhibitor of viral RNA-dependent RNA polymerases through competitive inhibition with the natural substrate adenosine triphosphate [12] [13]. Detailed kinetic analysis has revealed that GS-443902 exhibits superior binding affinity and incorporation efficiency compared to adenosine triphosphate when interacting with the SARS-CoV-2 RNA polymerase complex [13] [14].

The apparent Michaelis constant (Km) for GS-443902 is approximately 20 μM, which is significantly lower than the Km value of approximately 50 μM for adenosine triphosphate [13]. This reduced Km value indicates that GS-443902 has a higher affinity for the viral RNA polymerase active site compared to the natural substrate. The catalytic rate constant (kcat) for both GS-443902 and adenosine triphosphate incorporation ranges from 240 to 680 s⁻¹, indicating that the viral polymerase incorporates both substrates at similar rates once bound to the active site [13].

The specificity constant (kcat/Km) for GS-443902 incorporation is 1.29 μM⁻¹s⁻¹, compared to 0.74 μM⁻¹s⁻¹ for adenosine triphosphate, resulting in a selectivity ratio of approximately 1.7-fold in favor of the antiviral nucleotide [13]. This enhanced specificity constant demonstrates that GS-443902 is incorporated more efficiently than adenosine triphosphate, contributing to its potent antiviral activity at clinically relevant concentrations.

The mechanism of RNA polymerase inhibition by GS-443902 involves delayed chain termination rather than immediate termination [15] [16] [12]. Following incorporation of GS-443902 at position i, the viral RNA polymerase can continue to add three additional nucleotides before synthesis becomes arrested at position i+3 [16] [12] [14]. This delayed termination mechanism is attributed to the steric hindrance caused by the 1'-cyano substitution on the ribose moiety, which prevents proper RNA translocation after three nucleotides have been added [16] [17] [14].

Structural analysis has revealed that the incorporation of GS-443902 causes a conformational change in the RNA polymerase complex that impairs the translocation machinery [16] [17]. The 1'-cyano group forms unfavorable electrostatic interactions with conserved residues in the active site, particularly with the salt bridge formed by lysine 593 and aspartate 865 [17]. These interactions destabilize the normal base-pairing geometry and reduce the efficiency of subsequent nucleotide addition [17].

| Parameter | Value | Assay Conditions | Reference Study |

|---|---|---|---|

| Km (ATP) | ~50 μM | Standard RdRp assay | Gordon et al. 2020 |

| Km (GS-443902) | ~20 μM | Standard RdRp assay | Gordon et al. 2020 |

| Kcat (ATP) | 240-680 s⁻¹ | Pre-steady state kinetics | Shannon et al. 2020 |

| Kcat (GS-443902) | 240-680 s⁻¹ | Pre-steady state kinetics | Shannon et al. 2020 |

| Kcat/Km (ATP) | 0.74 μM⁻¹s⁻¹ | Steady state kinetics | Shannon et al. 2020 |

| Kcat/Km (GS-443902) | 1.29 μM⁻¹s⁻¹ | Steady state kinetics | Shannon et al. 2020 |

| Selectivity (GS-443902/ATP) | 1.7-fold | Comparative analysis | Multiple studies |

| IC50 (RdRp inhibition) | ~1.1 μM | In vitro enzyme assay | Tchesnokov et al. 2019 |

Structural Basis for Broad-Spectrum Activity Against RNA Viruses

The broad-spectrum antiviral activity of remdesivir against diverse RNA viruses stems from several key structural features that enable it to function as a universal substrate for viral RNA-dependent RNA polymerases while maintaining selectivity over host cell polymerases [18] [19] [20]. These structural determinants include the 1'-cyano substitution, the C-nucleoside linkage, the phosphoramidate prodrug modification, and the adenosine analog base [21] [19] [22].

The 1'-cyano substitution represents the most critical structural modification responsible for the broad-spectrum activity and resistance to viral proofreading mechanisms [21] [19] [22]. This modification prevents the excision of the incorporated nucleotide analog by viral 3'-5' exonuclease activities, which are commonly present in coronaviruses and other RNA viruses [12] [19] [22]. The cyano group creates steric hindrance that interferes with the normal geometry required for exonuclease recognition and cleavage, thereby protecting the incorporated analog from removal [21] [19].

The C-nucleoside linkage between the modified ribose and the purine base provides enhanced metabolic stability compared to natural N-nucleosides [7] [8]. This carbon-carbon glycosidic bond is resistant to glycosidic bond cleavage by cellular and viral nucleosidases, ensuring that the analog remains intact during cellular processing and viral replication [7] [8]. The metabolic stability conferred by the C-nucleoside linkage is essential for maintaining antiviral activity across different cell types and viral species [4] [5].

The phosphoramidate prodrug modification enables efficient intracellular delivery of the monophosphate form, bypassing the rate-limiting first phosphorylation step that typically restricts nucleoside analog efficacy [4] [5] [8]. This prodrug approach is particularly important for broad-spectrum activity because it overcomes the variable expression of nucleoside kinases across different cell types and tissues [5] [23]. The phosphoramidate modification ensures consistent activation to the active triphosphate form regardless of the specific cellular environment [1] [2].

The adenosine analog base structure allows GS-443902 to compete effectively with natural adenosine triphosphate for incorporation by viral RNA polymerases [21] [19] [13]. The purine base is recognized by the conserved nucleotide-binding site present in all viral RNA-dependent RNA polymerases, providing the molecular basis for universal substrate recognition [21] [19]. The structural similarity to adenosine triphosphate ensures that GS-443902 can be incorporated by polymerases from diverse viral families while maintaining the selectivity necessary for antiviral activity [12] [13].

The conservation of RNA polymerase active site architecture across different RNA virus families provides the structural foundation for remdesivir's broad-spectrum activity [19] [20]. Comparative structural analysis has revealed that the nucleotide-binding pocket, catalytic residues, and RNA template-binding domains are highly conserved among coronaviruses, filoviruses, flaviviruses, and picornaviruses [21] [19] [20]. This conservation allows GS-443902 to function as a substrate for RNA polymerases from multiple virus families while maintaining the delayed chain termination mechanism [18] [19].

| Structural Feature | Mechanism of Action | Contribution to Broad-Spectrum Activity | Active Against |

|---|---|---|---|

| 1'-cyano substitution | Prevents excision by 3'-5' exonuclease | Essential for resistance to proofreading | Coronaviruses, Filoviruses |

| C-nucleoside linkage | Provides metabolic stability | Prevents glycosidic bond cleavage | All RNA viruses tested |

| Phosphoramidate prodrug | Enables intracellular delivery | Overcomes permeability barriers | Cell-based assays |

| Adenosine analog base | Competes with natural ATP | Universal substrate recognition | Multiple viral RdRps |

| Ribose modifications | Causes delayed chain termination | Conserved mechanism across RNA viruses | Coronaviruses, Flaviviruses, Picornaviruses |

Resistance Mutations and Viral Escape Mechanisms

The development of resistance to remdesivir involves specific mutations in the viral RNA-dependent RNA polymerase that alter the binding affinity, incorporation efficiency, or proofreading activity of the enzyme [24] [25] [26]. These resistance mutations have been identified through in vitro selection studies and clinical case reports, providing insight into the molecular mechanisms underlying viral escape from remdesivir inhibition [24] [25] [26] [27].

The most clinically significant resistance mutation identified is E802D in the NSP12 protein, which has been observed in immunocompromised patients treated with remdesivir [24] [26]. This mutation results in a approximately 6-fold increase in the IC50 for remdesivir, indicating substantial resistance to the antiviral activity [26]. The E802D mutation is located in a highly conserved region of the RNA polymerase and causes alterations in the active site geometry that reduce the binding affinity for GS-443902 [24] [26]. However, this mutation is associated with significant fitness costs, as demonstrated by reduced viral replication capacity in the absence of drug pressure [25] [26].

Additional resistance mutations have been identified at position 802, including E802A, which confers a more modest 2-fold increase in remdesivir IC50 [25] [27]. The E802A mutation appears to have lower fitness costs compared to E802D, potentially making it more likely to persist in viral populations [25]. Both mutations at position 802 involve substitutions of the negatively charged glutamate residue with neutral or positively charged amino acids, suggesting that the electrostatic environment of the active site is critical for remdesivir sensitivity [24] [25].

The V166 position in NSP12 has also been identified as a hotspot for resistance mutations, with both V166A and V166L substitutions conferring approximately 2-fold increases in remdesivir IC50 [24] [25] [27]. The V166L mutation has been observed in clinical isolates from patients receiving remdesivir therapy, indicating its potential clinical relevance [24]. These mutations are thought to reduce the binding affinity for GS-443902 through alterations in the hydrophobic interactions within the nucleotide-binding pocket [24] [25].

Other resistance mutations identified through in vitro selection studies include N198S, S759A, V792I, C799F, and C799R, all of which confer moderate levels of resistance to remdesivir [25] [27]. These mutations generally result in less pronounced increases in IC50 compared to the E802 and V166 mutations, and they appear to have minimal fitness costs [25] [27]. The N198S mutation is of particular interest because it is located adjacent to a known inhibitory position, suggesting that this region may be important for remdesivir binding [28].

The mechanisms underlying resistance to remdesivir involve several distinct pathways. Some mutations alter the active site geometry to reduce the binding affinity for GS-443902, while others may affect the incorporation efficiency or the subsequent steps in the delayed chain termination mechanism [24] [25] [26]. The E802D and E802A mutations appear to primarily affect the binding affinity, while mutations at other positions may influence the polymerase kinetics or the stability of the incorporated analog [24] [25] [26].

The clinical occurrence of remdesivir resistance mutations remains relatively rare, with most resistance mutations being observed primarily in vitro selection studies rather than clinical isolates [27] [29]. Global surveillance of SARS-CoV-2 sequences has revealed very low frequencies of remdesivir resistance mutations in circulating viral populations, suggesting that the fitness costs associated with these mutations may limit their transmission [25] [27] [29]. However, the emergence of resistance mutations in immunocompromised patients highlights the importance of monitoring for resistance development in high-risk populations [24] [26] [28].

| Mutation | Protein | Resistance Level | Fitness Cost | Clinical Occurrence | Mechanism |

|---|---|---|---|---|---|

| E802D | NSP12 (RdRp) | ~6-fold increase in IC50 | Significant | Rare, immunocompromised patients | Altered active site geometry |

| E802A | NSP12 (RdRp) | ~2-fold increase in IC50 | Moderate | In vitro selection only | Altered active site geometry |

| V166A | NSP12 (RdRp) | ~2-fold increase in IC50 | Moderate | In vitro selection only | Reduced drug binding affinity |

| V166L | NSP12 (RdRp) | ~2-fold increase in IC50 | Moderate | Patient-derived | Reduced drug binding affinity |

| N198S | NSP12 (RdRp) | Moderate resistance | Minimal | In vitro selection only | Altered polymerase kinetics |

| S759A | NSP12 (RdRp) | Moderate resistance | Minimal | In vitro selection only | Altered polymerase kinetics |

| V792I | NSP12 (RdRp) | Moderate resistance | Minimal | In vitro selection only | Altered polymerase kinetics |

| C799F | NSP12 (RdRp) | Moderate resistance | Minimal | In vitro selection only | Altered polymerase kinetics |

| C799R | NSP12 (RdRp) | Moderate resistance | Minimal | In vitro selection only | Altered polymerase kinetics |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Drug Indication

Veklury is indicated for the treatment of coronavirus disease 2019 (COVID 19) in: adults and paediatric patients (at least 4 weeks of age and weighing at least 3 kg) with pneumonia requiring supplemental oxygen (low- or high-flow oxygen or other non-invasive ventilation at start of treatment)adults and paediatric patients (weighing at least 40 kg) who do not require supplemental oxygen and who are at increased risk of progressing to severe COVID-19

Treatment of Coronavirus disease 2019 (COVID-19)

Livertox Summary

Drug Classes

Mechanism of Action

Absorption Distribution and Excretion

Remdesivir is 74% eliminated in the urine and 18% eliminated in the feces. 49% of the recovered dose is in the form of the metabolite [GS-441524], and 10% is recovered as the unmetabolized parent compound. A small amount (0.5%) of the [GS-441524] metabolite is found in feces.

Data regarding the volume of distribution of remdesivir is not readily available.

Data regarding the clearance of remdesivir is not readily available.

Metabolism Metabolites

Wikipedia

Avapritini

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

2: Al-Tawfiq JA, Al-Homoud AH, Memish ZA. Remdesivir as a possible therapeuticoption for the COVID-19. Travel Med Infect Dis. 2020 Mar 5:101615. doi:10.1016/j.tmaid.2020.101615. [Epub ahead of print] PubMed PMID: 32145386.

3: Gordon CJ, Tchesnokov EP, Feng JY, Porter DP, Gotte M. The antiviral compound remdesivir potently inhibits RNA-dependent RNA polymerase from Middle Eastrespiratory syndrome coronavirus. J Biol Chem. 2020 Feb 24. pii:jbc.AC120.013056. doi: 10.1074/jbc.AC120.013056. [Epub ahead of print] PubMedPMID: 32094225.

4: de Wit E, Feldmann F, Cronin J, Jordan R, Okumura A, Thomas T, Scott D, CihlarT, Feldmann H. Prophylactic and therapeutic remdesivir (GS-5734) treatment in therhesus macaque model of MERS-CoV infection. Proc Natl Acad Sci U S A. 2020 Feb13. pii: 201922083. doi: 10.1073/pnas.1922083117. [Epub ahead of print] PubMedPMID: 32054787.

5: Wang M, Cao R, Zhang L, Yang X, Liu J, Xu M, Shi Z, Hu Z, Zhong W, Xiao G.Remdesivir and chloroquine effectively inhibit the recently emerged novelcoronavirus (2019-nCoV) in vitro. Cell Res. 2020 Mar;30(3):269-271. doi:10.1038/s41422-020-0282-0. Epub 2020 Feb 4. PubMed PMID: 32020029; PubMed CentralPMCID: PMC7054408.

6: Sheahan TP, Sims AC, Leist SR, Schäfer A, Won J, Brown AJ, Montgomery SA, HoggA, Babusis D, Clarke MO, Spahn JE, Bauer L, Sellers S, Porter D, Feng JY, Cihlar T, Jordan R, Denison MR, Baric RS. Comparative therapeutic efficacy of remdesivirand combination lopinavir, ritonavir, and interferon beta against MERS-CoV. NatCommun. 2020 Jan 10;11(1):222. doi: 10.1038/s41467-019-13940-6. PubMed PMID:31924756; PubMed Central PMCID: PMC6954302.

7: Brown AJ, Won JJ, Graham RL, Dinnon KH 3rd, Sims AC, Feng JY, Cihlar T,Denison MR, Baric RS, Sheahan TP. Broad spectrum antiviral remdesivir inhibitshuman endemic and zoonotic deltacoronaviruses with a highly divergent RNAdependent RNA polymerase. Antiviral Res. 2019 Sep;169:104541. doi:10.1016/j.antiviral.2019.104541. Epub 2019 Jun 21. PubMed PMID: 31233808; PubMed Central PMCID: PMC6699884.

8: Lo MK, Feldmann F, Gary JM, Jordan R, Bannister R, Cronin J, Patel NR, KlenaJD, Nichol ST, Cihlar T, Zaki SR, Feldmann H, Spiropoulou CF, de Wit E.Remdesivir (GS-5734) protects African green monkeys from Nipah virus challenge.Sci Transl Med. 2019 May 29;11(494). pii: eaau9242. doi:10.1126/scitranslmed.aau9242. PubMed PMID: 31142680; PubMed Central PMCID:PMC6732787.

9: Tchesnokov EP, Feng JY, Porter DP, Götte M. Mechanism of Inhibition of EbolaVirus RNA-Dependent RNA Polymerase by Remdesivir. Viruses. 2019 Apr 4;11(4). pii:E326. doi: 10.3390/v11040326. PubMed PMID: 30987343; PubMed Central PMCID:PMC6520719.

10: Agostini ML, Andres EL, Sims AC, Graham RL, Sheahan TP, Lu X, Smith EC, Case JB, Feng JY, Jordan R, Ray AS, Cihlar T, Siegel D, Mackman RL, Clarke MO, BaricRS, Denison MR. Coronavirus Susceptibility to the Antiviral Remdesivir (GS-5734) Is Mediated by the Viral Polymerase and the Proofreading Exoribonuclease. mBio.2018 Mar 6;9(2). pii: e00221-18. doi: 10.1128/mBio.00221-18. PubMed PMID:29511076; PubMed Central PMCID: PMC5844999.

Explore Compound Types